Menaquinone 13

描述

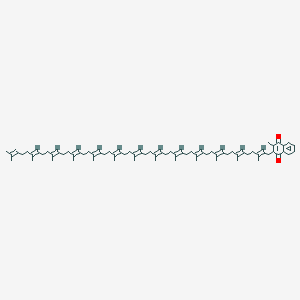

Menaquinone 13, also known as Vitamin K2-13, is a member of the Vitamin K2 family. It is characterized by a naphthoquinone ring structure with a polyisoprenoid side chain consisting of 13 isoprene units. This compound is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone 13 typically involves the condensation of a naphthoquinone derivative with a polyisoprenoid chain. The process begins with the preparation of the naphthoquinone core, followed by the attachment of the polyisoprenoid side chain through a series of chemical reactions. Common reagents used in these reactions include isoprene units, catalysts, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of bacteria such as Bacillus subtilis, which can produce this compound through their metabolic pathways. This method is preferred for its efficiency and sustainability. Chemical synthesis, on the other hand, involves the stepwise construction of the compound using various chemical reagents and catalysts. Both methods require careful optimization of reaction conditions to maximize yield and minimize impurities.

化学反应分析

Types of Reactions

Menaquinone 13 undergoes several types of chemical reactions, including:

Oxidation: The naphthoquinone ring can be oxidized to form various quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The polyisoprenoid side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions. The conditions vary depending on the nucleophile and the desired product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted menaquinone compounds. These products have diverse applications in pharmaceuticals, cosmetics, and other industries.

科学研究应用

Biological Functions and Health Benefits

-

Bone Health :

- MK-13 plays a critical role in bone metabolism by promoting osteogenesis and inhibiting bone resorption. Studies have shown that vitamin K2, including MK-13, enhances the activity of osteocalcin, a protein essential for bone mineralization. This effect is particularly beneficial in postmenopausal women at risk of osteoporosis .

- Cardiovascular Health :

- Metabolic Syndrome :

- Neuroprotection :

-

Antimicrobial Potential :

- Due to its unique biosynthetic pathway in bacteria, menaquinone serves as a potential target for novel antibacterial agents. Inhibiting menaquinone biosynthesis can selectively target pathogenic bacteria without affecting human cells, presenting a promising strategy against antibiotic-resistant infections .

Clinical Studies and Case Reports

作用机制

Menaquinone 13 exerts its effects through several molecular targets and pathways. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of specific proteins required for blood coagulation and bone metabolism. Additionally, this compound participates in the electron transport chain in bacteria, facilitating ATP production. The compound’s ability to modulate gene expression and cellular signaling pathways also contributes to its biological effects.

相似化合物的比较

Menaquinone 13 is part of the Vitamin K2 family, which includes other menaquinones with varying lengths of the polyisoprenoid side chain. Similar compounds include:

Menaquinone 4: Known for its role in bone health and cardiovascular protection.

Menaquinone 7: Recognized for its high bioavailability and long half-life in the human body.

Menaquinone 9: Studied for its potential anti-inflammatory and anticancer properties.

Compared to these compounds, this compound is unique due to its longer polyisoprenoid side chain, which may influence its biological activity and stability. Its specific applications and effects are still being explored in scientific research.

生物活性

Menaquinone 13 (MK-13) is a member of the vitamin K family, specifically classified as a menaquinone with a side chain of 13 isoprenoid units. This compound, like other menaquinones, plays a crucial role in various biological processes, including electron transport, blood coagulation, and bone metabolism. This article delves into the biological activity of MK-13, highlighting its mechanisms, effects on health, and relevant research findings.

Menaquinones are lipid-soluble vitamins that function as electron carriers in the electron transport chain of prokaryotes. In humans, MK-13 contributes to the activation of proteins involved in blood coagulation and bone mineralization through the γ-carboxylation process facilitated by γ-glutamylcarboxylase (GGCX) . The conversion of menaquinones to their active form involves several enzymatic steps, which are critical for their biological efficacy.

Vitamin K Cycle

The vitamin K cycle is essential for maintaining adequate levels of active vitamin K in the body. It involves:

- Conversion of menadione (vitamin K3) to MK-13.

- Reduction of MK-13 to hydroquinone by quinone reductases.

- Activation of GGCX to facilitate the γ-carboxylation of glutamic acid residues in vitamin K-dependent proteins.

Health Benefits and Clinical Studies

Research has shown that MK-13 exhibits several health benefits, particularly in cardiovascular health and bone metabolism. Below are key findings from various studies:

These studies illustrate the potential of menaquinones, including MK-13, in managing cardiovascular diseases and improving bone health.

Mechanisms Underlying Biological Activity

- Bone Health : MK-13 aids in the regulation of calcium metabolism and promotes bone mineralization by activating osteocalcin, a protein essential for bone formation.

- Cardiovascular Effects : Menaquinones have been associated with reduced vascular calcification and improved arterial elasticity. They inhibit matrix Gla-protein (MGP), which is involved in preventing vascular calcification .

- Antioxidant Properties : Some studies suggest that MK-13 may exert antioxidant effects by reducing oxidative stress in cells, thus protecting against cellular damage .

Case Studies and Clinical Applications

Several case studies have highlighted the therapeutic potential of MK-13:

- A study involving patients with chronic kidney disease demonstrated that MK supplementation led to improved vascular health markers, suggesting its role in managing complications associated with renal insufficiency.

- In patients suffering from osteoporosis, MK supplementation showed promising results in enhancing bone density and reducing fracture risk.

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-HWRCDASFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558954 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27123-36-0 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。